molecular formula C10H16N2O3 B11809893 Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B11809893
M. Wt: 212.25 g/mol
InChI Key: OKOIYTLJHXCQNT-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency. One-pot multicomponent processes and novel reactants are also employed to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-ethoxy-1,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-5-14-9-7(3)8(11-12(9)4)10(13)15-6-2/h5-6H2,1-4H3

InChI Key

OKOIYTLJHXCQNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NN1C)C(=O)OCC)C

Origin of Product

United States

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